molecular formula C16H14N4O3S B12036040 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide

Cat. No.: B12036040
M. Wt: 342.4 g/mol
InChI Key: NPSVKKJBKRZBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable quinoline derivative under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications .

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting these enzymes, the compound can disrupt metabolic pathways and exert its therapeutic effects .

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H14N4O3S/c1-2-10-18-19-16(24-10)17-14(22)11-13(21)9-5-3-4-8-6-7-20(12(8)9)15(11)23/h3-5,21H,2,6-7H2,1H3,(H,17,19,22)

InChI Key

NPSVKKJBKRZBLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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